3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with sulfonyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.
Introduction of Sulfonyl and Methylsulfanyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazole and quinazoline structures.
Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups attached to aromatic rings.
Methylsulfanyl-Substituted Compounds: Compounds with methylsulfanyl groups attached to aromatic rings.
Uniqueness
3-(2,5-DIMETHYLBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of structural features, including the triazole-quinazoline fusion, sulfonyl, and methylsulfanyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H21N5O2S2 |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C24H21N5O2S2/c1-15-11-12-16(2)21(13-15)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)19-9-4-5-10-20(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |
InChI Key |
DBQBMXHXMCHCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)SC |
Origin of Product |
United States |
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